molecular formula C19H20BrClN2 B12365539 Desloratadine-d4 (hydrobromide)

Desloratadine-d4 (hydrobromide)

Cat. No.: B12365539
M. Wt: 395.8 g/mol
InChI Key: PXFSAYPWJPUGHJ-QQROMIMUSA-N
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Description

Desloratadine-d4 (hydrobromide) is a deuterated form of desloratadine, a second-generation tricyclic antihistamine. It is an isotopically labeled compound where four hydrogen atoms are replaced by deuterium. Desloratadine is the active metabolite of loratadine and is known for its selective and peripheral H1-antagonist action, which makes it effective in treating allergic conditions without causing sedation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of desloratadine-d4 (hydrobromide) involves the deuteration of desloratadine. One common method includes the use of deuterated reagents in the presence of a catalyst to replace hydrogen atoms with deuterium. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of desloratadine-d4 (hydrobromide) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The final product is then purified through crystallization and other separation techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Desloratadine-d4 (hydrobromide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of desloratadine-d4, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

Desloratadine-d4 (hydrobromide) has several applications in scientific research:

    Pharmacokinetic Studies: Used to investigate the metabolism and bioavailability of desloratadine in the body.

    Drug Interaction Studies: Helps in evaluating potential interactions with other drugs and enzymes.

    Age-Related Pharmacokinetics: Studies differences in drug absorption, metabolism, and elimination in different age groups.

    Formulation Development: Assists in developing various formulations for preclinical and clinical trials

Mechanism of Action

Desloratadine-d4 (hydrobromide) exerts its effects by selectively binding to peripheral H1 receptors, blocking the action of histamine. This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, sneezing, and runny nose. The compound also inhibits the release of inflammatory mediators like leukotrienes and prostaglandins, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

    Loratadine: The parent compound of desloratadine, also a second-generation antihistamine.

    Cetirizine: Another second-generation antihistamine with similar H1-antagonist properties.

    Fexofenadine: Known for its non-sedative antihistamine effects.

Uniqueness

Desloratadine-d4 (hydrobromide) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C19H20BrClN2

Molecular Weight

395.8 g/mol

IUPAC Name

13-chloro-2-(2,3,5,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;hydrobromide

InChI

InChI=1S/C19H19ClN2.BrH/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2;1H/i7D,8D,10D,11D;

InChI Key

PXFSAYPWJPUGHJ-QQROMIMUSA-N

Isomeric SMILES

[2H]C1C(NC(C(C1=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)[2H])[2H])[2H].Br

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4.Br

Origin of Product

United States

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